molecular formula C20H22N6 B2830481 2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900275-35-6

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2830481
CAS No.: 900275-35-6
M. Wt: 346.438
InChI Key: HBIIDODTLHASSB-UHFFFAOYSA-N
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Description

2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C20H22N6 and its molecular weight is 346.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound has been involved in the development of various heterocyclic compounds, demonstrating its utility in synthesizing complex molecular structures. For instance, the regioselective synthesis of fused heterocycles, such as Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, and Pyrimido[1,2-a]benzimidazole ring systems, has been achieved through reactions incorporating the phenylsulfonyl moiety using both thermal and microwave irradiation methods. This synthesis showcases the compound's role in creating structurally diverse heterocyclic compounds, which are pivotal in the development of new pharmaceuticals and materials (Salem et al., 2015).

Anticancer Activity

There's significant interest in evaluating the anticancer potential of derivatives and related compounds. Research into Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d][1,2,3]triazines has led to the synthesis of novel series showing promising in vitro cytotoxic activities against human cancer cell lines, including HepG-2 and MCF-7. These findings suggest the compound and its derivatives could be vital in developing new cancer therapies (Hassan, Moustafa, & Awad, 2017).

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds derived from 2-Cyclohexyl-7-(2,5-Dimethylphenyl)-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine. The synthesis of novel azolo[1,5-a]pyrimidine, benzimidazo[1,2-a]pyrimidine, and several pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety has shown competitive activities against bacterial and fungal pathogens when compared to standard drugs like tetracycline and clotrimazole. This indicates the compound's derivatives could be potential antimicrobial agents (Mabkhot et al., 2016).

Green Synthesis Approaches

The compound's derivatives have been synthesized through green, solvent-free methods, emphasizing environmental sustainability in chemical synthesis. This approach not only aligns with the principles of green chemistry but also opens new avenues for synthesizing pharmaceuticals and other chemicals in a more environmentally friendly manner (Abdelhamid et al., 2016).

Chemical Structure and Reactivity Studies

Studies have also focused on the chemical structure and reactivity of the compound and its derivatives, providing insights into their potential applications. These investigations include quantum chemical calculations and experimental synthesis pathways, helping to understand the fundamental properties that make these compounds valuable in various scientific and industrial applications (Shawali, Hassaneen, & Shurrab, 2008).

Properties

IUPAC Name

4-cyclohexyl-10-(2,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIIDODTLHASSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.